1-Chloro-1,1,2,2-tetrafluoroethane

Vue d'ensemble

Description

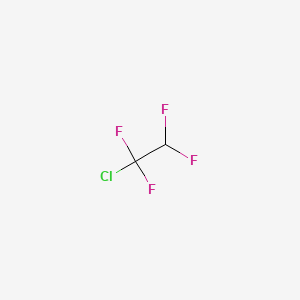

1-Chloro-1,1,2,2-tetrafluoroethane is a hydrochlorofluorocarbon with the chemical formula C₂HClF₄. It is commonly used as a refrigerant and a gaseous fire suppression agent. This compound is known for its stability and effectiveness in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of 1,1-dichloro-1,2,2,2-tetrafluoroethane with hydrogen fluoride. The reaction typically occurs in the presence of a catalyst such as antimony pentachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation and purification to remove any impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoroethane is chemically inert in many situations but can undergo reactions under specific conditions:

Oxidation: It can be oxidized by strong oxidizing agents under extreme temperatures.

Reduction: It reacts violently with strong reducing agents such as active metals.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.

Reducing Agents: Active metals such as sodium or lithium.

Nucleophiles: Halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Formation of carbonyl compounds or carboxylic acids.

Reduction: Formation of partially fluorinated hydrocarbons.

Substitution: Formation of various halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : CClF₃

- CAS Number : 2837-89-0

- Physical State : Colorless gas at room temperature

- Boiling Point : -12 °C

- Melting Point : -199 °C

- Solubility : Soluble in water; high vapor pressure indicates it partitions primarily into the air when released .

Scientific Research Applications

1. Refrigeration and Air Conditioning

HCFC-124 is widely used as a refrigerant in various cooling applications. It serves as a replacement for ozone-depleting chlorofluorocarbons (CFCs) and is included in refrigerant blends. Its low ozone depletion potential makes it a preferred choice in refrigeration systems and air conditioning units. The compound operates effectively under closed systems or in well-ventilated areas .

2. Blowing Agent

In the production of foam materials such as polystyrene and polyurethane, HCFC-124 acts as a blowing agent. When heated, it transitions from liquid to gas, creating bubbles that expand and solidify into cellular structures. This application is crucial for thermal insulation products used in construction and packaging .

3. Solvent and Cleaning Agent

Due to its chemical inertness and high solvency power, HCFC-124 is employed as a solvent for precision cleaning applications. It effectively removes oils, greases, and contaminants from metal and electronic components without leaving harmful residues .

4. Fire Suppression

HCFC-124 is utilized in fire protection systems as a gaseous fire suppressant. It helps extinguish fires by absorbing heat and displacing oxygen in enclosed spaces like computer rooms and electrical switchgear cabinets. Its rapid vaporization creates a cooling effect that effectively suppresses flames without damaging sensitive equipment .

Environmental Considerations

While HCFC-124 has beneficial applications, it is also associated with environmental concerns due to its potential for ozone depletion. As part of the Montreal Protocol's regulations, efforts are being made to phase out HCFCs due to their adverse effects on the ozone layer. Studies indicate that although HCFC-124 poses low to moderate hazards to aquatic organisms and minimal risks to human health under controlled exposure scenarios, its environmental impact necessitates careful management .

Case Study 1: Industrial Exposure

A study investigated an epidemic of liver disease among industrial workers exposed to mixtures of HCFCs, including HCFC-124. The findings highlighted potential hepatotoxicity linked to repeated exposure, emphasizing the need for stringent safety protocols in industrial environments where HCFCs are used .

Case Study 2: Foam Production

Research conducted on the use of HCFC-124 as a blowing agent for foam production demonstrated significant improvements in thermal insulation properties compared to traditional methods using CFCs. The study underscored the effectiveness of HCFC-124 in producing lightweight yet efficient insulating materials .

Summary Table of Applications

| Application | Description | Environmental Impact |

|---|---|---|

| Refrigeration | Used as a refrigerant in cooling systems | Low ozone depletion potential |

| Blowing Agent | Employed in foam production for insulation materials | Potential for atmospheric release |

| Solvent | Acts as a cleaning agent for precision cleaning applications | Minimal residue |

| Fire Suppression | Functions as a gaseous fire suppressant in enclosed spaces | Effective without residue |

Mécanisme D'action

The mechanism by which 1-chloro-1,1,2,2-tetrafluoroethane exerts its effects is primarily through its physical properties. As a refrigerant, it absorbs heat during phase transitions, providing cooling effects. In fire suppression, it interrupts the chemical reactions occurring in flames, effectively extinguishing fires .

Comparaison Avec Des Composés Similaires

1,1,1,2-Tetrafluoroethane:

1,1,2,2-Tetrafluoroethane: Another fluorinated hydrocarbon with similar applications but different physical properties.

Uniqueness: 1-Chloro-1,1,2,2-tetrafluoroethane is unique due to its chlorine content, which provides specific reactivity and effectiveness in fire suppression systems. Its balance of stability and reactivity makes it suitable for various industrial applications .

Activité Biologique

1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124) is a compound that has garnered attention for its biological activity and potential health impacts. This article aims to synthesize available research findings on its biological effects, focusing on toxicological studies, metabolism, and potential applications.

- Chemical Formula : C₂HClF₄

- CAS Number : 2837-89-0

- Physical State : Colorless gas at room temperature

- Boiling Point : -12 °C

- Melting Point : -199 °C

Acute Toxicity

Acute toxicity studies have demonstrated that HCFC-124 can induce significant physiological changes in animal models. For instance, in a study involving rats exposed to various concentrations of HCFC-124:

- The approximate lethal concentration (ALC) for a 4-hour inhalation was found to be between 230,000 and 300,000 ppm (1.3 x 10^6 - 1.7 x 10^6 mg/m³) .

- No fatalities occurred at lower exposure levels (up to 100,000 ppm), while all subjects died at the highest exposure level of 300,000 ppm .

Sub-Chronic and Chronic Toxicity

Longer-term studies have provided insights into the compound's effects over extended periods:

- A NOAEL (No Observed Adverse Effect Level) of 10,000 ppm was established based on observed effects in a 4-week rat study .

- In a chronic study spanning two years, the significance of observed effects remained unclear; however, no reproductive or developmental toxicity was noted in pregnant rats and rabbits exposed to concentrations up to 50,000 ppm .

Metabolism and Excretion

Metabolic studies indicate that HCFC-124 is minimally metabolized in vivo. It is primarily processed by cytochrome P450 IIE1, leading to urinary excretion of trifluoroacetic acid and fluoride . The potential formation of covalently-bound protein adducts from intermediate metabolites like trifluoracetaldehyde has been hypothesized but lacks supporting evidence from toxicological studies .

Genotoxicity

In vitro and in vivo genotoxicity assessments have shown that HCFC-124 does not exhibit mutagenic or clastogenic activity. Repeated exposure studies did not reveal any significant changes in reproductive organs or developmental outcomes .

Case Study: Occupational Exposure

A case study examining workers exposed to HCFC-124 revealed no significant acute health effects despite prolonged exposure. Regular monitoring indicated stable health parameters among workers who adhered to safety protocols .

Environmental Impact Assessment

Research has also explored the environmental implications of HCFC-124 usage. Its stability and low reactivity make it less harmful than other halogenated compounds; however, its role as a greenhouse gas necessitates careful management .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | ALC between 230,000 - 300,000 ppm; fatalities at high concentrations |

| Sub-Chronic Toxicity | NOAEL of 10,000 ppm; minimal adverse effects observed |

| Chronic Toxicity | Unclear significance of long-term effects; no reproductive toxicity noted |

| Metabolism | Minimal metabolism via cytochrome P450 IIE1; urinary excretion of metabolites |

| Genotoxicity | No mutagenic or clastogenic activity detected |

Propriétés

IUPAC Name |

1-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZFYIGAYWLRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF4 | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042023 | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB] | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrafluoro-1-chloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-11.7 °C | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.379 g/mL at 20 °C (liquid) | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

354-25-6 | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-124a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X1142270I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-117 °C | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1-chloro-1,1,2,2-tetrafluoroethane according to the provided research?

A: The research primarily highlights this compound as a valuable intermediate in the production of tetrafluoroethylene []. This is significant because tetrafluoroethylene is difficult to store and transport directly []. Therefore, this compound serves as a more manageable precursor, facilitating the development and utilization of tetrafluoroethylene and its downstream products [].

Q2: What is the significance of the catalyst used in the synthesis of this compound?

A: The research describes a novel method for synthesizing this compound using a binary system catalyst composed of an organic amine compound and hydrogen chloride []. This catalyst is noteworthy for its contribution to the reaction's high yield and selectivity []. Additionally, the readily available nature of the catalyst components and the simplicity of the process make this method suitable for industrial application and continuous production [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.